Cas no 865545-41-1 (N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide)

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide structure
865545-41-1 structure
Product Name:N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide
CAS No:865545-41-1
MF:C20H15FN2OS
MW:350.409306764603
CID:6304869
PubChem ID:2104999
Update Time:2025-07-08

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide
    • (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
    • 865545-41-1
    • N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-fluorobenzamide
    • N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide
    • F1381-1820
    • AKOS024608414
    • Inchi: 1S/C20H15FN2OS/c1-2-23-17-11-10-13-6-3-4-9-16(13)18(17)25-20(23)22-19(24)14-7-5-8-15(21)12-14/h3-12H,2H2,1H3/b22-20-
    • InChI Key: NKAMRABPOXMXAZ-XDOYNYLZSA-N
    • SMILES: S1/C(=N\C(C2C=CC=C(C=2)F)=O)/N(CC)C2C=CC3C=CC=CC=3C1=2

Computed Properties

  • Exact Mass: 350.08891244g/mol
  • Monoisotopic Mass: 350.08891244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 58Ų

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Additional information on N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide (CAS No. 865545-41-1): A Comprehensive Overview

N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide (CAS No. 865545-41-1) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and structural versatility.

The chemical structure of N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide features a naphtho-thiazole core with a fluorinated benzamide moiety. The presence of the fluorine atom in the benzamide group is particularly noteworthy as it can significantly influence the compound's physicochemical properties and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design.

In the realm of medicinal chemistry, N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide has been investigated for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its promising activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific kinase implicated in cancer progression.

The synthesis of N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide involves a multi-step process that typically starts with the preparation of the naphtho-thiazole core followed by functionalization with the fluorinated benzamide group. The synthetic route is carefully optimized to ensure high yields and purity, which are crucial for both research and industrial applications. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve the efficiency and scalability of the synthesis.

Beyond its medicinal applications, N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Research in this area has focused on understanding the electronic behavior of the compound and optimizing its performance in device applications. A recent study published in Advanced Materials demonstrated that this compound can be used as an efficient electron transport material in organic solar cells.

The biological activity of N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that it can selectively inhibit specific targets with high potency and selectivity. In vivo studies have further confirmed its therapeutic potential by demonstrating significant efficacy in animal models of disease. These findings underscore the importance of continued research to fully explore the therapeutic applications of this compound.

In conclusion, N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-3-fluorobenzamide (CAS No. 865545-41-1) is a multifaceted compound with a rich chemical structure that offers numerous opportunities for innovation in both medicinal chemistry and materials science. Its unique properties make it an attractive candidate for further development as a therapeutic agent and as a material for advanced technological applications. Ongoing research is expected to uncover new insights into its mechanisms of action and expand its potential uses.

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